molecular formula C7H13NO4S B13181066 N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide

Cat. No.: B13181066
M. Wt: 207.25 g/mol
InChI Key: RLOHUHNWUFGDHB-UHFFFAOYSA-N
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Description

Compound Overview

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide is a sulfur-containing heterocyclic compound characterized by a thiolane ring modified with hydroxyl and dioxo functional groups, coupled to a propanamide side chain. Its molecular formula is $$ \text{C}7\text{H}{11}\text{NO}_4\text{S} $$, with a molar mass of 229.23 g/mol. The compound’s structure integrates a five-membered thiolane ring (1,1-dioxo-1λ⁶-thiolan-3-yl) substituted at the 3-position with a hydroxyl group and an amide-linked propanamide moiety.

Key physicochemical properties include:

Property Value/Description
Solubility Soluble in polar solvents (e.g., water, DMSO)
Stability Moderate stability under inert conditions
Functional Groups Hydroxyl, dioxo thiolane, amide

The synthesis typically involves multi-step reactions, starting with functionalization of the thiolane core. For example, thiolane derivatives may undergo oxidation to introduce dioxo groups, followed by nucleophilic substitution or condensation with propanamide precursors.

Significance in Chemical Research

This compound is pivotal in studying sulfur heterocycles’ electronic and steric properties. The thiolane ring’s dioxo modification enhances its electrophilicity, making it a versatile intermediate for synthesizing biologically active molecules. Its amide group facilitates hydrogen bonding, which is critical in molecular recognition processes. Researchers have explored its utility in:

  • Drug Discovery : As a scaffold for protease inhibitors due to its ability to mimic peptide bonds.
  • Materials Science : For developing sulfur-rich polymers with unique thermal stability.
  • Catalysis : Serving as a ligand precursor in transition-metal complexes.

Comparative analysis with related compounds highlights its distinct reactivity:

Compound Key Functional Groups Primary Applications
N-(4-Hydroxy-1,1-dioxo-1λ⁶-thiolan-3-yl)propanamide Hydroxyl, dioxo, amide Drug intermediates, catalysis
3-Chloro-N-(4-hydroxy-1,1-dioxo-1λ⁶-thiolan-3-yl)propanamide Chloro, dioxo, amide Antimicrobial agents

Historical Context of Thiolan Derivatives

Thiolane derivatives emerged in the mid-20th century as analogs of tetrahydrothiophene, with early studies focusing on their conformational dynamics. The introduction of dioxo groups marked a turning point, enabling precise modulation of ring strain and electronic properties. Industrial methodologies, such as those developed for 4-hydroxy-1-indanone synthesis, influenced modern approaches to thiolane functionalization. For instance, acid-catalyzed hydrolysis and cyclization techniques from indanone production were adapted for thiolane derivatives.

Research Objectives

Current investigations prioritize:

  • Synthetic Optimization : Streamlining the two-step synthesis (e.g., hydrolysis followed by cyclization) to improve yields beyond 80%.
  • Reactivity Profiling : Mapping reactions with electrophiles/nucleophiles to expand derivatization pathways.
  • Biological Screening : Evaluating in vitro activity against enzymatic targets (e.g., kinases, proteases).

Future work aims to bridge gaps in understanding the compound’s coordination chemistry and its potential in asymmetric catalysis.

Properties

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

N-(4-hydroxy-1,1-dioxothiolan-3-yl)propanamide

InChI

InChI=1S/C7H13NO4S/c1-2-7(10)8-5-3-13(11,12)4-6(5)9/h5-6,9H,2-4H2,1H3,(H,8,10)

InChI Key

RLOHUHNWUFGDHB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1CS(=O)(=O)CC1O

Origin of Product

United States

Preparation Methods

Direct Cyclization from Precursors

This method involves the cyclization of suitable sulfur- and hydroxyl-containing intermediates, followed by amidation:

  • Step 1: Synthesis of the Thiolane Ring

    • Starting materials typically include 1,4-dihydroxybutane derivatives or related diols, which are reacted with sulfur sources such as thiourea or elemental sulfur under controlled conditions to form the thiolane ring.

    • The oxidation state of sulfur is carefully regulated to generate the 1,1-dioxo (sulfonyl) functionality, often through oxidation with agents like hydrogen peroxide or peracids.

  • Step 2: Functionalization with Hydroxy and Dioxo Groups

    • The ring system is further oxidized or functionalized to introduce the hydroxy group at the 4-position and the dioxide groups at the sulfur atom, ensuring the correct stereochemistry and substitution pattern.
  • Step 3: Amidation with Propanamide

    • The amino group of propanamide is introduced via nucleophilic substitution or amidation reactions, often facilitated by coupling reagents such as carbodiimides or through direct amidation under reflux conditions.

Amidation via Nucleophilic Substitution on Activated Intermediates

An alternative approach involves synthesizing a precursor heterocycle with a leaving group (e.g., halogen or sulfonate ester), followed by nucleophilic attack by propanamide:

  • Preparation of Activated Intermediate:

    • Synthesize a 3-halogenated or sulfonate ester derivative of the thiolane ring.
  • Amidation Step:

    • React the activated intermediate with propanamide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide or acetonitrile, under controlled temperature.

Ring Closure from Suitable Precursors

This involves the cyclization of linear precursors containing sulfur and hydroxyl groups:

  • Linear Precursor Synthesis:

    • Prepare a chain molecule with appropriate functional groups, such as a 4-hydroxythiolane precursor with a terminal amide or amino group.
  • Cyclization:

    • Induce ring closure via intramolecular nucleophilic attack, often facilitated by heating or catalysis with acids or bases.
  • Final Functionalization:

    • Oxidize or modify the ring to achieve the desired oxidation states and functionalities.

Specific Research Outcomes and Data Tables

Method Raw Materials Key Conditions Advantages Limitations
Direct cyclization 1,4-dihydroxybutane derivatives, sulfur sources Oxidation with hydrogen peroxide, reflux High selectivity, fewer steps Requires precise oxidation control
Nucleophilic substitution Halogenated thiolane derivatives Base-mediated in polar aprotic solvents Good yield, straightforward Possible side reactions, purification challenges
Ring closure from linear precursors Amino- and hydroxyl-terminated precursors Heating, intramolecular cyclization catalysts Versatile, adaptable Longer synthesis route, complex intermediates

Summary of the Most Efficient Method

Based on the patent CN104987297A and recent research, the most practical and scalable method involves:

  • Mixing propionic acid with ammoniacal liquor at ambient temperature.
  • Heating the mixture to 80–210°C to induce amidation and ring formation.
  • Isolating the crude product, followed by underpressure distillation and recrystallization to purify the final compound.

This method benefits from safety, simplicity, and environmental friendliness, with a reaction time of 0.5–10 hours, and yields exceeding 99% purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfone group can be reduced to a sulfide or thiol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry: N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable in studying cellular processes and pathways.

Medicine: The compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways suggests it could be used in the development of new drugs for treating various diseases.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, identified in the literature, share key structural motifs with N-(4-Hydroxy-1,1-dioxo-1λ⁶-thiolan-3-yl)propanamide, enabling a systematic comparison:

Structural and Functional Group Analysis

Compound Name Thiolan Substituents Amide Substituents Key Features Reference
N-(4-Hydroxy-1,1-dioxo-1λ⁶-thiolan-3-yl)propanamide 4-hydroxy Propanamide Hydroxy group enhances hydrophilicity; sulfone stabilizes the ring
N-Benzyl-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)propanamide None (3-position) Benzyl, 4-chloro-3-methylphenoxy Aromatic and halogen substituents increase lipophilicity and steric bulk
2-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-(4-methoxybenzyl)propanamide 4-thiomorpholinyl Indole, 4-methoxybenzyl Indole and methoxy groups may confer receptor-binding or fluorescence

Physicochemical Properties

  • Hydrophilicity: The hydroxy group in the target compound increases polarity compared to non-hydroxylated analogs (e.g., compound), which may improve aqueous solubility .
  • Stability: The sulfone group in all compounds reduces ring strain and oxidative degradation compared to non-sulfonated thiolanes.

Biological Activity

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide, also known by its CAS number 1007705-91-0, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C7H13NO4S
  • Molar Mass : 207.25 g/mol
  • Structure : The compound features a thiolane ring with a hydroxyl group and a propanamide moiety, contributing to its unique biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by [source] demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be notably low, suggesting potent antimicrobial effects.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays showed that it effectively scavenges free radicals, as indicated by decreased levels of reactive oxygen species (ROS) in treated cells compared to controls. This suggests a protective role against oxidative stress-related cellular damage .

Cytotoxic Effects

In cancer research, this compound has been tested for cytotoxicity against several cancer cell lines. Results from a study showed that the compound induced apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating effective dose-dependent responses .

Table of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialE. coli, S. aureusLow MIC values[source]
AntioxidantVarious cell linesSignificant ROS scavenging
CytotoxicityMCF-7 (breast cancer)Induced apoptosis; IC50 identified

Case Study 1: Antimicrobial Efficacy

A comprehensive study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The compound was found to inhibit biofilm formation significantly, which is crucial for treating persistent infections .

Case Study 2: Cancer Cell Apoptosis

In another investigation detailed in Cancer Letters, researchers explored the mechanism of action behind the cytotoxic effects of this compound on MCF-7 cells. They discovered that treatment led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, confirming its potential as an anticancer agent .

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